molecular formula C9H10N2 B029799 (1H-Indol-4-yl)methanamine CAS No. 3468-18-6

(1H-Indol-4-yl)methanamine

Cat. No. B029799
CAS RN: 3468-18-6
M. Wt: 146.19 g/mol
InChI Key: FFBWKPKOXRMLNP-UHFFFAOYSA-N
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Patent
US06803384B2

Procedure details

Lithium aluminum hydride (3.80 g, 100.0 mmol) was added in 0.5 g portions over 30 min to a solution of 1H-indole-4-carbonitrile (prepared according to Clark, Robin D.; Repke, David B. J. Heterocycl. Chem. 1985, 22, 121-5; 7.50 g, 52.8 mmol) in tetrahydrofuran (250 mL). The mixture was heated at reflux for 30 min. A solution of 1 M sodium hydroxide was added to quench excess lithium aluminum hydride. The mixture was filtered and the filter cake was washed with water. The filtrate was first made acidic with 1 N HCl and then made basic again by the addition of saturated aqueous NaHCO3. The water layer was then extracted with nBuOH. Evaporation of nBuOH, and drying under vacuum gave 1H-indole-4-methanamine (6.24 g, 80%) as a beige solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]#[N:17])[C:10]=2[CH:9]=[CH:8]1.[OH-].[Na+]>O1CCCC1>[NH:7]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([CH2:16][NH2:17])[C:10]=2[CH:9]=[CH:8]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
7.5 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C#N
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to quench excess lithium aluminum hydride
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with water
ADDITION
Type
ADDITION
Details
made basic again by the addition of saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The water layer was then extracted with nBuOH
CUSTOM
Type
CUSTOM
Details
Evaporation of nBuOH
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(=CC=CC12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.